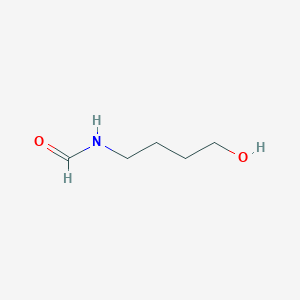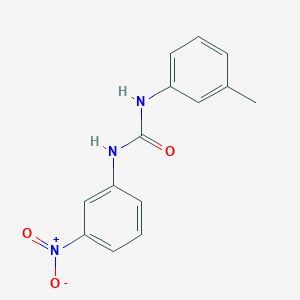
N-(3-Methylphenyl)-N'-(3-nitrophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methylphenyl)-N’-(3-nitrophenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms. This particular compound features a 3-methylphenyl group and a 3-nitrophenyl group attached to the nitrogen atoms, making it a substituted urea.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylphenyl)-N’-(3-nitrophenyl)urea typically involves the reaction of 3-methylphenyl isocyanate with 3-nitroaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of N-(3-Methylphenyl)-N’-(3-nitrophenyl)urea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Methylphenyl)-N’-(3-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride).
Major Products Formed
Reduction: 3-amino-N-(3-methylphenyl)urea.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(3-Methylphenyl)-N’-(3-nitrophenyl)urea depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Methylphenyl)-N’-(4-nitrophenyl)urea: Similar structure but with the nitro group in the para position.
N-(2-Methylphenyl)-N’-(3-nitrophenyl)urea: Similar structure but with the methyl group in the ortho position.
Uniqueness
N-(3-Methylphenyl)-N’-(3-nitrophenyl)urea is unique due to the specific positioning of the methyl and nitro groups, which can influence its chemical reactivity and biological activity. The meta positions of these groups can lead to different steric and electronic effects compared to other positional isomers.
Propiedades
Número CAS |
13143-38-9 |
|---|---|
Fórmula molecular |
C14H13N3O3 |
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
1-(3-methylphenyl)-3-(3-nitrophenyl)urea |
InChI |
InChI=1S/C14H13N3O3/c1-10-4-2-5-11(8-10)15-14(18)16-12-6-3-7-13(9-12)17(19)20/h2-9H,1H3,(H2,15,16,18) |
Clave InChI |
FDXXISXKXKUWAC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


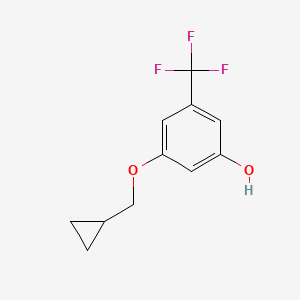
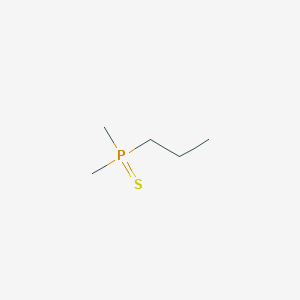

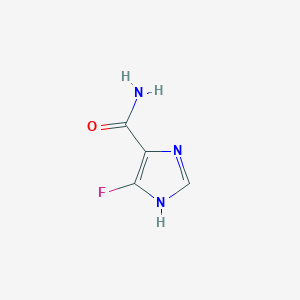

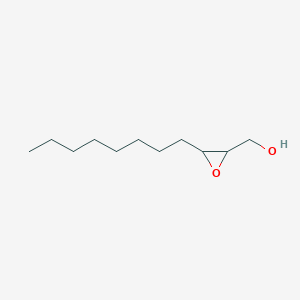
![5-Chloro-3-[(5-chloro-1,2,4-thiadiazol-3-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B13988831.png)
![N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B13988835.png)

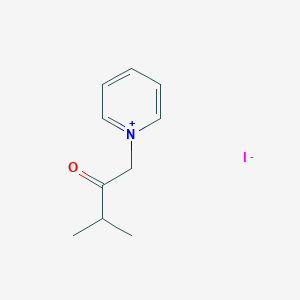
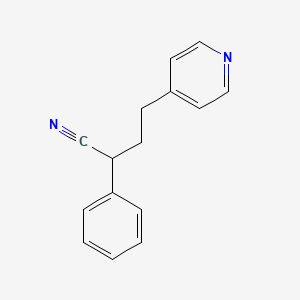
![Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-](/img/structure/B13988861.png)
